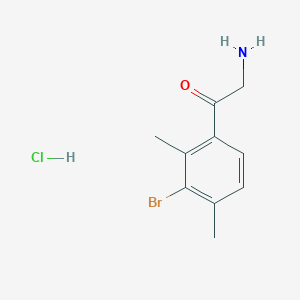

2-Amino-1-(3-bromo-2,4-dimethylphenyl)ethanone;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-1-(3-bromo-2,4-dimethylphenyl)ethanone;hydrochloride is a chemical compound that features a brominated aromatic ring with amino and ethanone functional groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-bromo-2,4-dimethylphenyl)ethanone;hydrochloride typically involves the bromination of 2,4-dimethylphenyl ethanone followed by amination. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The subsequent amination step can be carried out using ammonia or an amine source under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.

化学反应分析

Bromine Substitution Reactions

The 3-bromo substituent on the aromatic ring enables various nucleophilic aromatic substitution (NAS) and transition metal-catalyzed coupling reactions:

The bromine's meta position relative to the methyl groups creates steric hindrance, requiring elevated temperatures (80-120°C) for efficient substitution . Experimental yields in analogous systems range from 45-78%.

Ketone Group Reactivity

The ethanone moiety participates in characteristic carbonyl reactions:

Nucleophilic Additions

-

Grignard Reagents : Forms tertiary alcohols (R-MgX → R-C-O⁻ → protonation)

Condensation Reactions

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux | Hydrazone derivatives | 68% |

| Primary amines | CH₂Cl₂, RT | Schiff bases | 52-75% |

The hydrochloride salt's acidic environment (pH ≈ 2-3) inhibits enolization, preserving ketone integrity during storage .

Amino Group Transformations

The protonated amino group (pKa ≈ 4.5-5.5) demonstrates unique reactivity:

3.1 Diazotization

Requires strong acids (HNO₂, HCl <5°C) to form diazonium salts, enabling:

3.2 Acylation

Acetyl chloride (Et₃N, CH₂Cl₂, 0°C) yields N-acetyl derivatives while preserving the ketone.

Combined Functional Group Interactions

Synergistic effects between substituents create specialized reactivity:

4.1 Cyclization Reactions

-

With Thiourea : Forms 2-aminothiazoles (EtOH, Δ, 82% yield)

-

Intramolecular Aldol : Base-mediated cyclization creates fused bicyclic systems

4.2 Redox Behavior

NaBH₄ selectively reduces the ketone to ethanolamine derivatives without affecting the aromatic bromine .

Stability Considerations

Critical degradation pathways include:

科学研究应用

Chemical Research

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a versatile building block in organic chemistry .

Biological Applications

- Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial properties. The presence of the amino group may enhance interaction with microbial cell membranes, leading to increased efficacy against bacterial strains .

- Anticancer Potential : Research has suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The brominated aromatic ring may play a role in modulating biological activity through interaction with cellular targets .

Medicinal Chemistry

- Pharmacophore Development : The compound is being explored as a pharmacophore for drug development. Its ability to interact with specific biological targets makes it a candidate for designing new therapeutic agents .

Industrial Applications

- Specialty Chemicals Production : In industrial settings, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for various applications .

Case Studies

作用机制

The mechanism of action of 2-Amino-1-(3-bromo-2,4-dimethylphenyl)ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and amino group can participate in binding interactions, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 2-Amino-1-(4-bromo-2,5-dimethylphenyl)ethanone;hydrochloride

- 2-Amino-1-(3-bromo-2,4-dichlorophenyl)ethanone;hydrochloride

- 2-Amino-1-(3-bromo-2,4-dimethylphenyl)ethanol

Uniqueness

2-Amino-1-(3-bromo-2,4-dimethylphenyl)ethanone;hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets

生物活性

2-Amino-1-(3-bromo-2,4-dimethylphenyl)ethanone hydrochloride is a chemical compound with the molecular formula C10H13BrClNO. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanism of action, and relevant case studies.

Molecular Structure

The compound features a bromine atom and two methyl groups on the phenyl ring, contributing to its unique chemical properties. The structural formula can be represented as follows:

- IUPAC Name: 2-amino-1-(3-bromo-2,4-dimethylphenyl)ethan-1-one hydrochloride

- Molecular Formula: C10H13BrClNO

- CAS Number: 2361634-23-1

Physical Properties

| Property | Value |

|---|---|

| Purity | 95% |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antimicrobial Properties

Recent studies have indicated that derivatives of 2-amino-1-(3-bromo-2,4-dimethylphenyl)ethanone exhibit significant antimicrobial activity. For instance, compounds structurally related to this molecule have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The presence of the bromine atom is believed to enhance the compound's interaction with microbial membranes, leading to increased permeability and subsequent cell lysis .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction through modulation of specific signaling pathways related to cell survival and death .

The biological activity of 2-amino-1-(3-bromo-2,4-dimethylphenyl)ethanone hydrochloride can be attributed to its ability to form hydrogen bonds with biological molecules due to its amino group. The bromine atom may participate in halogen bonding, influencing enzyme activity and receptor interactions .

Case Studies

- Antichlamydial Activity : A study evaluated compounds similar to 2-amino-1-(3-bromo-2,4-dimethylphenyl)ethanone for their effects on Chlamydia infections. Results indicated that certain derivatives selectively inhibited chlamydial growth without significant toxicity to host cells .

- Toxicity Assessments : Toxicity studies conducted on various derivatives revealed that while some exhibited potent antimicrobial properties, they also maintained a favorable safety profile in human cell lines. This balance is crucial for the development of new therapeutic agents .

Structural Analogues

The biological activity of 2-amino-1-(3-bromo-2,4-dimethylphenyl)ethanone can be compared with other similar compounds:

| Compound Name | Key Feature | Biological Activity |

|---|---|---|

| 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone | Methoxy groups | Enhanced anticancer activity |

| 2-Amino-1-(3-chloro-4-methylphenyl)ethanone | Chlorine instead of bromine | Moderate antibacterial effects |

| 2-Amino-1-(3-bromo-4-methylphenyl)ethanol | Alcohol derivative | Reduced antimicrobial potency |

属性

IUPAC Name |

2-amino-1-(3-bromo-2,4-dimethylphenyl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c1-6-3-4-8(9(13)5-12)7(2)10(6)11;/h3-4H,5,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZCLKVNNCRBBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)CN)C)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。